molecular formula C19H23N5O3 B7179485 N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide

Cat. No.: B7179485
M. Wt: 369.4 g/mol
InChI Key: LTPXQIBOWKKQMB-UHFFFAOYSA-N
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Description

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzoyl group

Properties

IUPAC Name

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c20-16(25)8-11-24-12-9-17(22-24)21-18(26)15-7-4-10-23(13-15)19(27)14-5-2-1-3-6-14/h1-3,5-6,9,12,15H,4,7-8,10-11,13H2,(H2,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPXQIBOWKKQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN(C=C3)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]-1-benzoylpiperidine-3-carboxamide is unique due to its combination of a pyrazole ring, piperidine ring, and benzoyl group, which confer distinct chemical and biological properties.

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